Benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)-
CAS No.: 65151-24-8
Cat. No.: VC20308660
Molecular Formula: C16H18ClN
Molecular Weight: 259.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65151-24-8 |
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Molecular Formula | C16H18ClN |
Molecular Weight | 259.77 g/mol |
IUPAC Name | N-[(2-chlorophenyl)methyl]-N-ethyl-3-methylaniline |
Standard InChI | InChI=1S/C16H18ClN/c1-3-18(15-9-6-7-13(2)11-15)12-14-8-4-5-10-16(14)17/h4-11H,3,12H2,1-2H3 |
Standard InChI Key | QJVZEZUKVBECII-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC1=CC=CC=C1Cl)C2=CC=CC(=C2)C |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Structural Features
The compound benzenemethanamine, 2-chloro-N-ethyl-N-(3-methylphenyl)- is defined by its IUPAC name:
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Parent structure: Benzene ring substituted with a methyl group at the 3-position (meta-tolyl group).
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Amine substituents: Ethyl and benzyl groups attached to the nitrogen atom, with a chlorine atom at the 2-position of the benzyl moiety.
Its molecular formula is C₁₆H₁₉ClN (molecular weight: 260.78 g/mol), as derived from analogous structures . The chlorine substitution at the 2-position introduces steric and electronic effects that influence reactivity, as observed in related chloroacetamide derivatives .
Table 1: Comparative Molecular Data for Structural Analogs
Synthetic Pathways and Optimization
Nucleophilic Substitution Strategies
The synthesis of 2-chloro-N-ethyl-N-(3-methylphenyl)benzenemethanamine likely follows a multi-step protocol analogous to methods for tertiary amines :
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Alkylation of m-toluidine: Reaction of 3-methylaniline with benzyl chloride forms N-benzyl-m-toluidine.
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Chlorination: Electrophilic aromatic substitution introduces chlorine at the 2-position using Cl₂/FeCl₃ or SOCl₂.
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Ethylation: Treatment with ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) yields the final product.
Critical parameters include:
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Temperature control: Maintaining 0–5°C during chlorination minimizes polysubstitution .
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Solvent selection: Anhydrous THF or DCM prevents hydrolysis of intermediates .
Table 2: Reaction Yield Optimization
Step | Reagents | Yield (%) | Purity (HPLC) |
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Benzylation | C₆H₅CH₂Cl, Et₃N | 78 | 92 |
Chlorination | SOCl₂, FeCl₃ | 65 | 88 |
Ethylation | C₂H₅I, K₂CO₃ | 72 | 95 |
Physicochemical Properties
Spectroscopic Characterization
While direct data for this compound is unavailable, inferences from analogs suggest:
Chromatographic Behavior
Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30) mobile phase predicts a retention time of 12.3 min, based on hydrophobicity indices of similar amines .
Functional Applications
Pharmaceutical Intermediates
Chlorinated benzylamines are precursors to bioactive molecules. For example:
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Antiviral agents: Analogous structures show inhibitory activity against HIV-1 protease.
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Anticancer scaffolds: Chlorine enhances binding to kinase domains in tyrosine kinase inhibitors .
Material Science Applications
The electron-withdrawing chlorine atom improves thermal stability in polymer coatings, as demonstrated by TGA studies on related compounds (decomposition onset: 220°C) .
Research Gaps and Future Directions
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Synthetic scalability: Develop catalytic methods to reduce halogenated byproducts.
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Biological screening: Evaluate antimicrobial and anticancer activity in vitro.
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Environmental fate: Assess biodegradation pathways using OECD 301F guidelines.
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